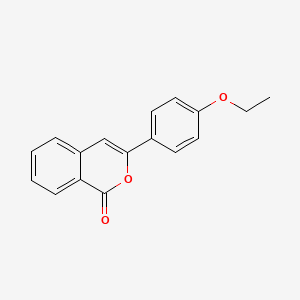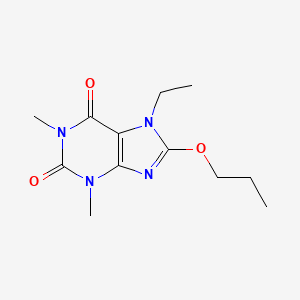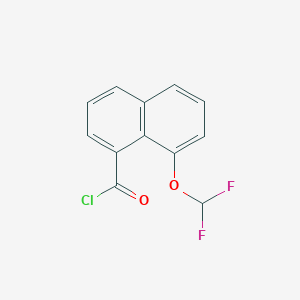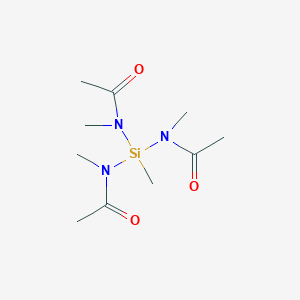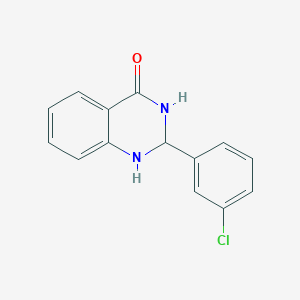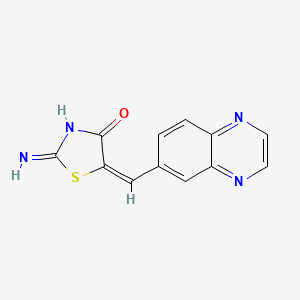
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a quinoxaline moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of quinoxaline derivatives with thiazolidinone precursors. One common method includes the reaction of quinoxaline-6-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes, which is crucial for its antimicrobial and anticancer activities. Additionally, it can interact with enzymes involved in oxidative stress pathways, enhancing its antiviral properties .
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-6-carbaldehyde share structural similarities and exhibit comparable biological activities.
Thiazolidinone derivatives: Compounds such as 2-thioxo-4-thiazolidinone and 2-imino-4-thiazolidinone also show similar chemical reactivity and biological properties.
Uniqueness
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its dual functionality, combining the properties of both quinoxaline and thiazolidinone moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
特性
分子式 |
C12H8N4OS |
|---|---|
分子量 |
256.29 g/mol |
IUPAC名 |
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+ |
InChIキー |
NPEGASUEJJHVNU-UXBLZVDNSA-N |
異性体SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=N)S3 |
正規SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=N)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)

![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
